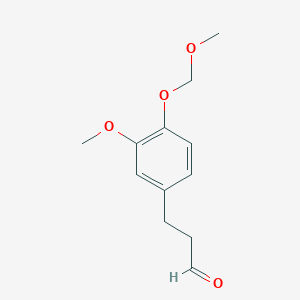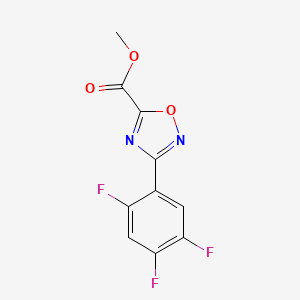
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluorophenyl group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2,4,5-trifluorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with methyl chloroformate under basic conditions to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2,4,5-trifluorophenyl)sulfane: Another compound with a trifluorophenyl group but different functional groups.
2,4,5-Trifluorophenylacetic acid: Contains the same trifluorophenyl group but differs in its carboxylic acid functionality.
Uniqueness
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its oxadiazole ring, which imparts distinct chemical properties and potential biological activities. The trifluorophenyl group further enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H5F3N2O3 |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C10H5F3N2O3/c1-17-10(16)9-14-8(15-18-9)4-2-6(12)7(13)3-5(4)11/h2-3H,1H3 |
Clave InChI |
GTBIOBASCWKOMP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=NO1)C2=CC(=C(C=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
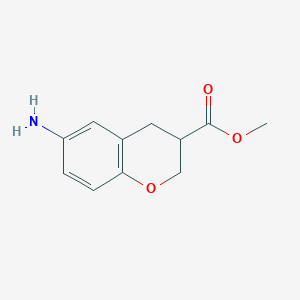
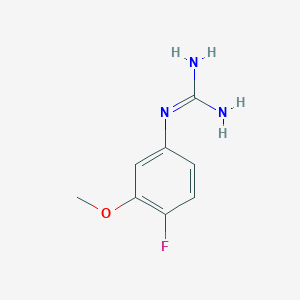
![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
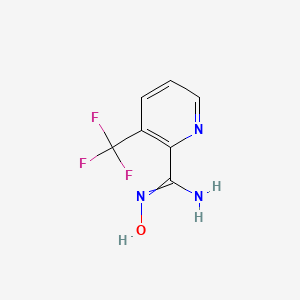
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
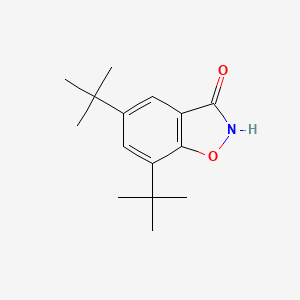
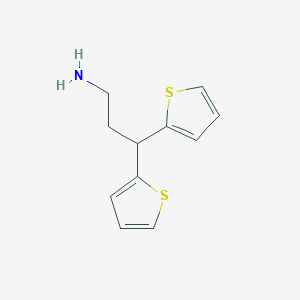
![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)
